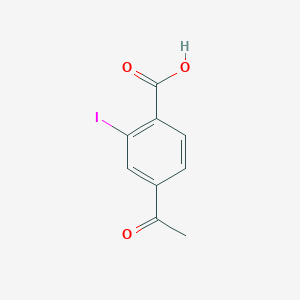

4-Acetyl-2-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetyl-2-iodobenzoic acid is a solid compound with a CAS Number of 1612219-57-4 . It has a molecular weight of 290.06 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Acetyl-2-iodobenzoic acid, it’s worth noting that 2-Iodobenzoic acid can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide .Molecular Structure Analysis

The molecular formula of 4-Acetyl-2-iodobenzoic acid is C9H7IO3 . Unfortunately, there isn’t specific information available on the molecular structure of 4-Acetyl-2-iodobenzoic acid.Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of 4-Acetyl-2-iodobenzoic acid, it’s worth noting that 2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant. It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities .Physical And Chemical Properties Analysis

4-Acetyl-2-iodobenzoic acid is a solid compound . Unfortunately, there isn’t specific information available on the physical and chemical properties of 4-Acetyl-2-iodobenzoic acid.Applications De Recherche Scientifique

- Background : 4-Acetyl-2-iodobenzoic acid (IBA) is a cyclic hypervalent iodine (III) oxidant. It can be conveniently prepared from 2-iodobenzoic acid (2-IB) using Oxone® in aqueous solution under mild conditions at room temperature .

- Applications :

- Examples :

- 2-Iodoxybenzoic Acid (IBX) : IBA can be further oxidized to IBX, which finds applications in various oxidation reactions. IBX is particularly useful for converting alcohols to carbonyl compounds .

- Dess-Martin Periodinane (DMP) : IBA contributes to the synthesis of DMP, another potent oxidizing reagent .

- IBX Oxidation : IBA is a key intermediate in the synthesis of IBX. IBX is insoluble in most solvents except DMSO and is used for the oxidation of alcohols to carbonyl compounds at room temperature .

- Detoxifiers of Organophosphorus Nerve Agents : IBA plays a role in developing detoxifying agents for nerve agents .

Organocatalysis and Reagents

Precursor for Oxidizing Reagents

Functional Group Transformations

Synthesis of Organic Compounds

Green Oxidant with Recyclability

Safety and Hazards

Mécanisme D'action

The iodine atom in 4-Acetyl-2-iodobenzoic acid could potentially enhance its reactivity, making it useful in various chemical reactions . The acetyl group might also influence its interactions with biological targets .

As for the pharmacokinetics, the properties of 4-Acetyl-2-iodobenzoic acid, such as its solubility, stability, and permeability, would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors like pH and temperature .

The action environment of 4-Acetyl-2-iodobenzoic acid would depend on the specific biological system in which it is used. Factors like pH, temperature, and the presence of other biomolecules could influence its stability and efficacy .

Propriétés

IUPAC Name |

4-acetyl-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHJEOGNSSBUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)

![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)